molecular formula C11H10N2O2 B7826712 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one

6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one

Cat. No.: B7826712
M. Wt: 202.21 g/mol
InChI Key: ZLZAWYKBEGMPAU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one is a chemical compound belonging to the class of pyrimidinones It features a pyrimidin-4(3H)-one core with a hydroxyl group at the 6-position and a p-tolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one typically involves the following steps:

  • Condensation Reaction: The starting materials, such as an appropriate pyrimidinone derivative and a p-tolyl halide, are subjected to a condensation reaction.

  • Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the 6-position.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The compound can be reduced to remove the hydroxyl group.

  • Substitution: The pyrimidinone core can undergo substitution reactions at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of 6-keto-2-(p-tolyl)pyrimidin-4(3H)-one.

  • Reduction: Formation of this compound without the hydroxyl group.

  • Substitution: Formation of various substituted pyrimidinones depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Methyl-6-(p-tolyl)hept-2-en-4-ol: This compound shares a similar structure but has an additional methyl group and a double bond.

  • 6-(p-Tolyl)-2-methyl-2-heptenol, trans-: Another structurally related compound with a trans double bond.

Uniqueness: 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one is unique due to its pyrimidinone core and the presence of both a hydroxyl group and a p-tolyl group. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-hydroxy-2-(4-methylphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZAWYKBEGMPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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